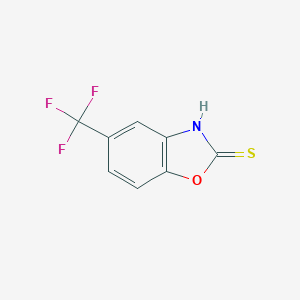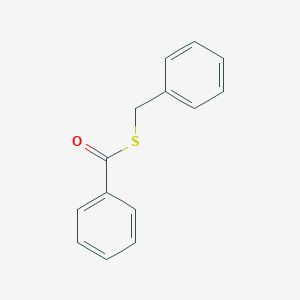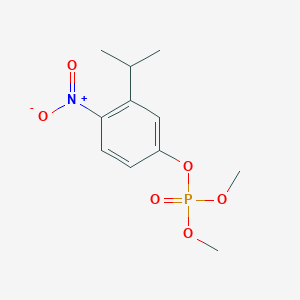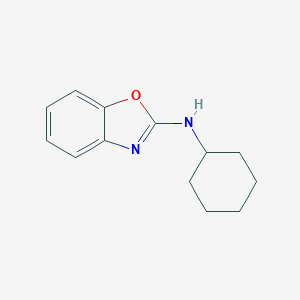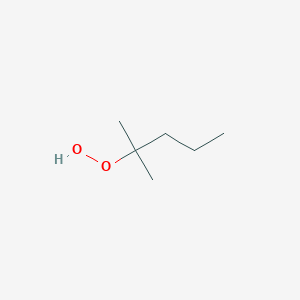
2-Methylpentane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpentane-2-peroxol (MPP) is a peroxide compound that has been widely used in scientific research for its ability to initiate radical reactions. It is a colorless liquid with a boiling point of 110°C and a density of 0.94 g/mL. MPP is a highly reactive compound that can decompose explosively under certain conditions, making it a potentially hazardous substance to handle. However, its unique properties have made it a valuable tool in many areas of scientific research.
Mecanismo De Acción
2-Methylpentane-2-peroxol initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with monomers to form polymer chains. 2-Methylpentane-2-peroxol is a highly efficient radical initiator due to its ability to generate a large number of free radicals in a short period of time.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-Methylpentane-2-peroxol. However, studies have shown that exposure to 2-Methylpentane-2-peroxol can cause irritation to the skin, eyes, and respiratory system. It is important to handle 2-Methylpentane-2-peroxol with caution and to use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methylpentane-2-peroxol as a radical initiator is its high efficiency. It can initiate polymerization reactions at a much faster rate than other initiators, allowing for shorter reaction times and higher yields. However, 2-Methylpentane-2-peroxol is a highly reactive compound that can be hazardous to handle. It can decompose explosively under certain conditions, making it important to use appropriate safety precautions.
Direcciones Futuras
There are several areas of future research that could benefit from the use of 2-Methylpentane-2-peroxol. One potential application is in the synthesis of new materials with unique properties. 2-Methylpentane-2-peroxol could be used to initiate polymerization reactions of monomers that have not been previously explored, leading to the development of new materials with novel properties. Another area of research could be in the development of new methods for the controlled synthesis of polymers. By fine-tuning the reaction conditions, it may be possible to control the molecular weight and structure of the resulting polymers. Finally, 2-Methylpentane-2-peroxol could be used in the development of new drug delivery systems. By incorporating 2-Methylpentane-2-peroxol into the polymer matrix, it may be possible to create drug delivery systems that release drugs in a controlled manner over time.
Métodos De Síntesis
2-Methylpentane-2-peroxol can be synthesized through the reaction of tert-butyl hydroperoxide (TBHP) with 2-methylpentene in the presence of a catalyst such as sulfuric acid. The reaction takes place at room temperature and the resulting 2-Methylpentane-2-peroxol can be purified through distillation.
Aplicaciones Científicas De Investigación
2-Methylpentane-2-peroxol has been used extensively in scientific research as a radical initiator for polymerization reactions. It is commonly used in the synthesis of polymers such as polyethylene, polypropylene, and polystyrene. 2-Methylpentane-2-peroxol is also used in the production of resins, adhesives, and coatings.
Propiedades
Número CAS |
13393-68-5 |
|---|---|
Nombre del producto |
2-Methylpentane-2-peroxol |
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
2-hydroperoxy-2-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-5-6(2,3)8-7/h7H,4-5H2,1-3H3 |
Clave InChI |
BZGMEGUFFDTCNP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)OO |
SMILES canónico |
CCCC(C)(C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
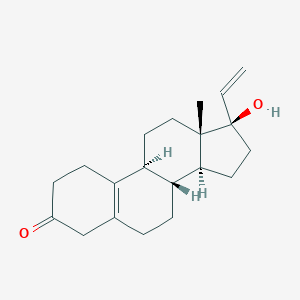
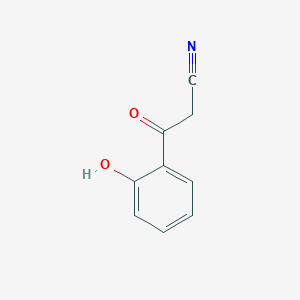

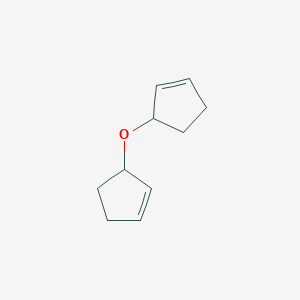
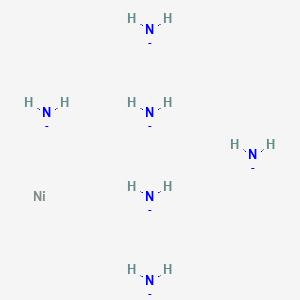
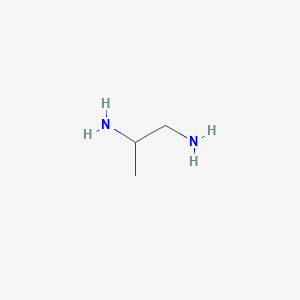
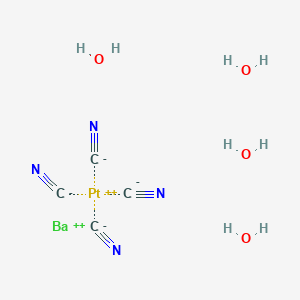
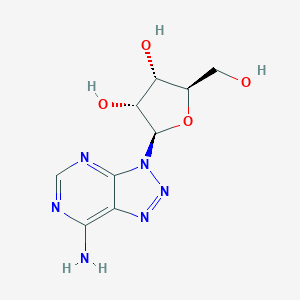
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
